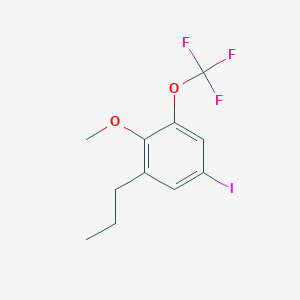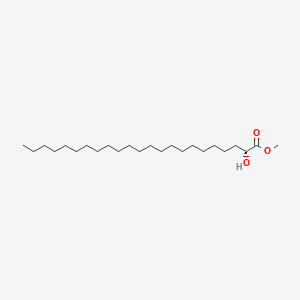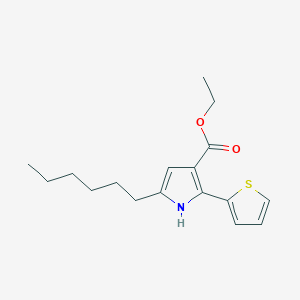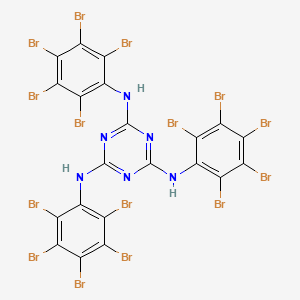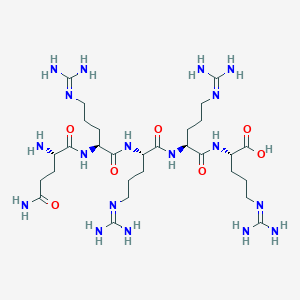![molecular formula C11H14BrN3O B12590270 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- CAS No. 613660-33-6](/img/structure/B12590270.png)
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique structure, which includes a seven-membered ring containing two nitrogen atoms. The presence of the bromopyridinyl group adds to its chemical diversity and potential biological activity.
Vorbereitungsmethoden
The synthesis of 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- can be achieved through various synthetic routes. One common method involves the heterocyclization reaction of a precursor compound with ethylenediamine in the presence of a catalyst such as silica sulphuric acid . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity of the final product.
Industrial production methods may involve the use of organic-inorganic hybrid-immobilized solid support reagents to enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromopyridinyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- involves its interaction with specific molecular targets. The bromopyridinyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- can be compared with other similar compounds, such as:
1H-1,4-Diazepine, hexahydro-1-(2-pyridinyl): This compound lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1H-1,4-Diazepine, 1-[(5-chloro-3-pyridinyl)carbonyl]hexahydro-:
The uniqueness of 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
613660-33-6 |
|---|---|
Molekularformel |
C11H14BrN3O |
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
(5-bromopyridin-3-yl)-(1,4-diazepan-1-yl)methanone |
InChI |
InChI=1S/C11H14BrN3O/c12-10-6-9(7-14-8-10)11(16)15-4-1-2-13-3-5-15/h6-8,13H,1-5H2 |
InChI-Schlüssel |
YBXWMIPGYAFHDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol](/img/structure/B12590213.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)
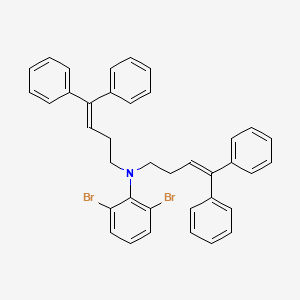

![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)

